molecular formula C11H12O3 B14066307 2-Acetyl-5-methylphenyl acetate CAS No. 112920-14-6

2-Acetyl-5-methylphenyl acetate

Cat. No.: B14066307
CAS No.: 112920-14-6
M. Wt: 192.21 g/mol
InChI Key: BCELSZPYXXBWPU-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylphenyl acetate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of an acetyl group and a methyl group attached to a phenyl ring, which is further esterified with an acetate group. This compound is known for its pleasant odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-methylphenyl acetate typically involves the esterification of 2-Acetyl-5-methylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-methylphenyl acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 2-Acetyl-5-methylbenzoic acid.

    Reduction: 2-(1-Hydroxyethyl)-5-methylphenyl acetate.

    Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Acetyl-5-methylphenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the fragrance industry for its pleasant odor and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-methylphenyl acetate involves its interaction with various molecular targets. The acetyl group can undergo enzymatic hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological pathways. The phenyl ring allows for interactions with aromatic receptors, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl phenylacetate: Similar ester structure but with a different substituent on the phenyl ring.

    Ethyl acetate: A simpler ester with no aromatic ring.

    Benzyl acetate: Contains a benzyl group instead of an acetyl group.

Uniqueness

2-Acetyl-5-methylphenyl acetate is unique due to the presence of both an acetyl and a methyl group on the phenyl ring, which imparts distinct chemical and physical properties. Its specific structure allows for unique interactions in biological systems and makes it valuable in various industrial applications.

Properties

CAS No.

112920-14-6

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(2-acetyl-5-methylphenyl) acetate

InChI

InChI=1S/C11H12O3/c1-7-4-5-10(8(2)12)11(6-7)14-9(3)13/h4-6H,1-3H3

InChI Key

BCELSZPYXXBWPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)OC(=O)C

Origin of Product

United States

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